Chemoselective Scaffolding: A Technical Guide to 1-Chloro-5-iodoisoquinoline
Chemoselective Scaffolding: A Technical Guide to 1-Chloro-5-iodoisoquinoline
CAS: 1379322-93-6 Formula: C₉H₅ClIN Molecular Weight: 291.50 g/mol
Executive Summary: The Orthogonal Advantage
In the landscape of heterocyclic building blocks, 1-Chloro-5-iodoisoquinoline (CAS 1379322-93-6) represents a high-value "bifunctional scaffold." Its utility in medicinal chemistry stems from the electronic and steric disparity between its two halogen substituents.
The chlorine atom at the C1 position functions as an imidoyl chloride equivalent , highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the iodine atom at the C5 position acts as a classic aryl iodide , primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
This guide details the properties, synthesis, and chemoselective strategies required to exploit this orthogonality, enabling researchers to construct complex pharmacological agents—particularly kinase inhibitors and SARM1 modulators—with precise regiocontrol.
Chemical Profile & Physical Properties[1][2][3][4][5]
The physicochemical profile of 1-Chloro-5-iodoisoquinoline dictates its handling and purification. As a halogenated heterocycle, it exhibits lipophilic characteristics typical of fragment-based drug discovery (FBDD) scaffolds.
| Property | Value / Description | Technical Note |
| Appearance | Off-white to pale yellow solid | Coloration often deepens upon oxidation/light exposure. |
| Solubility | DCM, CHCl₃, DMSO, EtOAc | Poor solubility in water/aliphatic hexanes. |
| LogP (Predicted) | ~3.4 - 3.8 | High lipophilicity due to heavy halogenation. |
| Reactivity Rank | C1-Cl (SNAr) > C5-I (Pd-OxAdd) | Condition dependent. See Section 4.[1] |
| Storage | 2–8°C, Inert Atmosphere | Light sensitive (C-I bond lability). |
Synthesis & Manufacturing Workflow
The synthesis of 1-Chloro-5-iodoisoquinoline is rarely a single-step process. It is most robustly accessed via the N-oxide rearrangement route , starting from 5-iodoisoquinoline. This pathway avoids the regioselectivity issues often encountered during direct halogenation of the isoquinoline ring.
Synthetic Pathway Diagram
The following workflow illustrates the conversion of 5-aminoisoquinoline to the final target, ensuring the iodine is installed before the sensitive C1-chlorination.
Figure 1: Step-wise synthesis via N-oxide activation. The critical step is the POCl₃ mediated chlorination/deoxygenation.
Detailed Protocol: N-Oxide Rearrangement
Context: This protocol describes the final transformation (Inter2
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Setup: Charge a round-bottom flask with 5-iodoisoquinoline N-oxide (1.0 equiv) under argon.
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Reagent Addition: Add anhydrous POCl₃ (Phosphorus oxychloride, ~5–10 equiv). The POCl₃ acts as both reagent and solvent.
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Note: For larger scales, dilute with anhydrous CHCl₃ to moderate the exotherm.
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-
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the polar N-oxide.
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Workup (Critical):
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Cool reaction to RT.
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Slowly pour the mixture onto crushed ice/water with vigorous stirring (Quench).
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Neutralize with saturated NaHCO₃ or NH₄OH to pH ~8.
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Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product elutes significantly faster than the N-oxide precursor.
Chemoselectivity & Reactivity[2]
The power of CAS 1379322-93-6 lies in its divergent reactivity . The researcher can selectively functionalize one position while preserving the other by choosing the correct reaction class.[2]
The Reactivity Hierarchy
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C1-Chlorine: Activated by the adjacent ring nitrogen. Reacts via SNAr .
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Nucleophiles:[3] Primary/secondary amines, alkoxides, thiols.
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Conditions: Mild heating, base (e.g., Et₃N, K₂CO₃).
-
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C5-Iodine: Unactivated aryl halide. Reacts via Pd-Catalysis .
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Couplings: Suzuki (Boronic acids), Sonogashira (Alkynes), Buchwald (Amines).
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Conditions: Pd catalyst, Ligand, Heat.[4]
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Strategic Functionalization Map
Figure 2: Divergent synthetic pathways. Path A exploits the acidic nature of the C1-Cl bond. Path B exploits the weak C-I bond energy.
Validated Protocol: Selective C1-Amination (SNAr)
To install a solubilizing group or pharmacophore at C1 without touching the C5-Iodine.
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Dissolve: 1-Chloro-5-iodoisoquinoline (1 equiv) in NMP or Isopropanol .
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Add Nucleophile: Add amine (1.2–1.5 equiv) and DIPEA (2.0 equiv).
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Heat: Stir at 80–100°C.
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Insight: The C1-Cl is labile enough that high-boiling solvents (DMSO/NMP) often allow this to proceed without metal catalysis, leaving the C5-I intact for later steps.
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-
Monitor: LCMS should show conversion to the M+Amine adduct with the Iodine isotope pattern preserved.
Applications in Drug Discovery[2][4][8][11]
SARM1 Inhibition & Neuroprotection
Research indicates that isoquinoline scaffolds, specifically 5-iodoisoquinoline derivatives, are potent inhibitors of SARM1 (Sterile Alpha and TIR Motif Containing 1), an enzyme central to axonal degeneration.[5][6]
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Mechanism: The 5-iodo substituent is critical for binding affinity within the SARM1 NADase pocket.
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Usage: CAS 1379322-93-6 serves as a precursor to generate 1-amino-5-iodoisoquinoline derivatives, which improve solubility and oral bioavailability compared to the parent 5-iodoisoquinoline.
Kinase Inhibitor Scaffolding
The isoquinoline core is a bioisostere for quinoline and quinazoline (common kinase scaffolds).
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SAR Strategy: The C1 position typically orients toward the solvent front or hinge region (depending on binding mode), while the C5 position projects into the hydrophobic back pocket. The ability to independently vary these vectors makes this CAS number a "privileged structure" in library generation.
Handling & Safety (GHS)
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Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
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Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
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Light Protection: Iodine-carbon bonds can undergo homolytic cleavage under strong UV light. Store in amber vials.
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Acid Sensitivity: While the isoquinoline ring is basic, the C1-Cl bond can hydrolyze to the isocarbostyril (1-hydroxyisoquinoline) under strong acidic aqueous conditions.
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References
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BenchChem. 5-Chloroisoquinoline: A Technical Guide for Researchers. (Accessed 2024).[7] Link
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Sigma-Aldrich. 1-Chloroisoquinoline Product Information & Protocols. (Accessed 2024).[7] Link
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National Institutes of Health (NIH). The Chemical Biology of NAD+ Regulation in Axon Degeneration (SARM1). (Accessed 2024).[7] Link
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MDPI Molecules. Regioselective Functionalization of Quinolines through C-H Activation. (Accessed 2024).[7] Link
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SynHet. 1-Chloro-5-iodoisoquinoline CAS 1379322-93-6 Manufacturer Data. (Accessed 2024).[7] Link[8]
Sources
- 1. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids | MDPI [mdpi.com]
- 2. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chemical Biology of NAD+ Regulation in Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Chloro-5-iodoisoquinoline [synhet.com]
